molecular formula C10H8BrNO2 B11864605 Methyl 2-(5-bromo-2-cyanophenyl)acetate

Methyl 2-(5-bromo-2-cyanophenyl)acetate

Cat. No.: B11864605
M. Wt: 254.08 g/mol
InChI Key: NUKHVKZLMROPIH-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-cyanophenyl)acetate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2-cyanophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method is the bromination of 2-cyanophenylacetic acid using bromine in the presence of a catalyst such as iron powder. The resulting brominated product is then esterified using methanol and a suitable acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-cyanophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-2-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-cyanophenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The bromine and cyano groups play crucial roles in determining the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-5-cyanophenyl)acetate
  • Methyl 2-bromo-2-(2-cyanophenyl)acetate

Uniqueness

Methyl 2-(5-bromo-2-cyanophenyl)acetate is unique due to the specific positioning of the bromine and cyano groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Biological Activity

Methyl 2-(5-bromo-2-cyanophenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃BrN₂O₂
  • Molecular Weight : Approximately 305.17 g/mol
  • CAS Number : 925672-87-3

The compound features a bromine atom and a cyano group, which are known to influence its reactivity and biological activity significantly.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the bromine and cyano groups enhances the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of specific pathways. This mechanism is crucial for its applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The structure-activity relationship (SAR) studies have demonstrated that the bromine atom plays a vital role in enhancing the compound's effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 46.9 to 93.7 µg/mL against multi-drug resistant bacteria, indicating promising potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, with a notable selectivity towards malignant cells over normal cells.

  • Cell Lines Tested : Commonly tested cell lines include HEp-2, NCI-H460, and LN-229.
  • Mechanism : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is indicative of its potential as a therapeutic agent in cancer treatment .

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against several cancer cell lines. The results indicated:

Cell LineIC₅₀ (µM)Observations
HEp-2<10Significant apoptosis observed
NCI-H460<15Induction of G2/M phase arrest
LN-229<12Increased reactive oxygen species (ROS)

The compound demonstrated strong cytotoxic effects at low concentrations, suggesting its potential utility in cancer therapy .

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial effects of the compound against various pathogens:

PathogenMIC (µg/mL)Effectiveness
Staphylococcus aureus46.9Effective
Escherichia coli93.7Moderate effectiveness

These findings underscore the compound's versatility as both an antimicrobial and anticancer agent .

Properties

IUPAC Name

methyl 2-(5-bromo-2-cyanophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)5-8-4-9(11)3-2-7(8)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKHVKZLMROPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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